

Quantifying Cenersen Uptake in Cells: Application Notes and Protocols

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Compound of Interest

Compound Name: Cenersen

Cat. No.: B15585056

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Introduction

Cenersen, an antisense oligonucleotide targeting p53 mRNA, holds therapeutic promise in oncology.^{[1][2]} A critical aspect of its preclinical and clinical development is the accurate quantification of its uptake into target cells. Understanding the extent of cellular internalization is paramount for establishing pharmacokinetic and pharmacodynamic (PK/PD) relationships, optimizing dosing regimens, and ultimately ensuring therapeutic efficacy.^{[1][2]} This document provides detailed application notes and protocols for various methods to quantify **Cenersen** uptake in cells, tailored for researchers, scientists, and drug development professionals. The methodologies described range from well-established techniques to advanced high-resolution imaging.

Core Methodologies for Quantifying Cenersen Uptake

Several robust methods are available for quantifying the cellular uptake of antisense oligonucleotides (ASOs) like **Cenersen**. The choice of method often depends on the specific research question, required sensitivity, and available instrumentation. The primary techniques include:

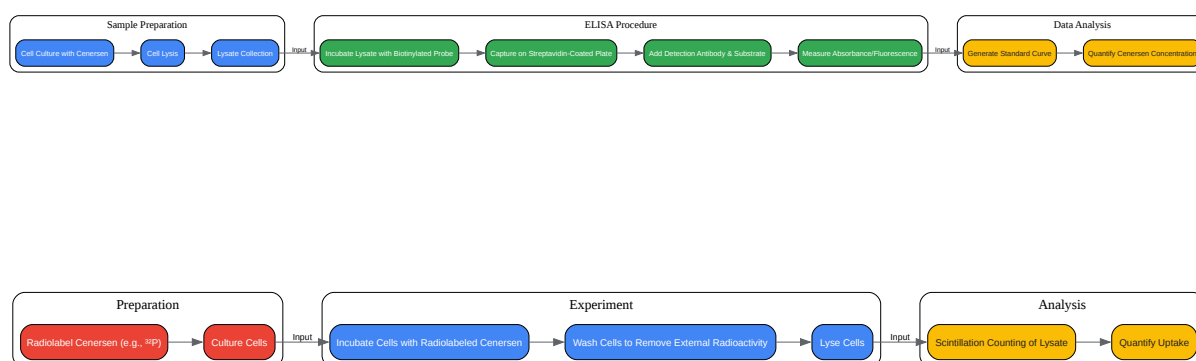
- Enzyme-Linked Immunosorbent Assay (ELISA): A sensitive and specific method for quantifying **Cenersen** in cell lysates and biological matrices.[1][2]
- Radiolabeling Assays: A traditional and highly sensitive method involving the use of radioisotopes to trace and quantify oligonucleotide uptake.
- Fluorescence-Based Methods: Including fluorescence microscopy and flow cytometry, which allow for both qualitative visualization and quantitative analysis of fluorescently-labeled **Cenersen**.
- Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS): An advanced imaging technique that provides high-resolution subcellular quantification of labeled oligonucleotides.[3][4][5]

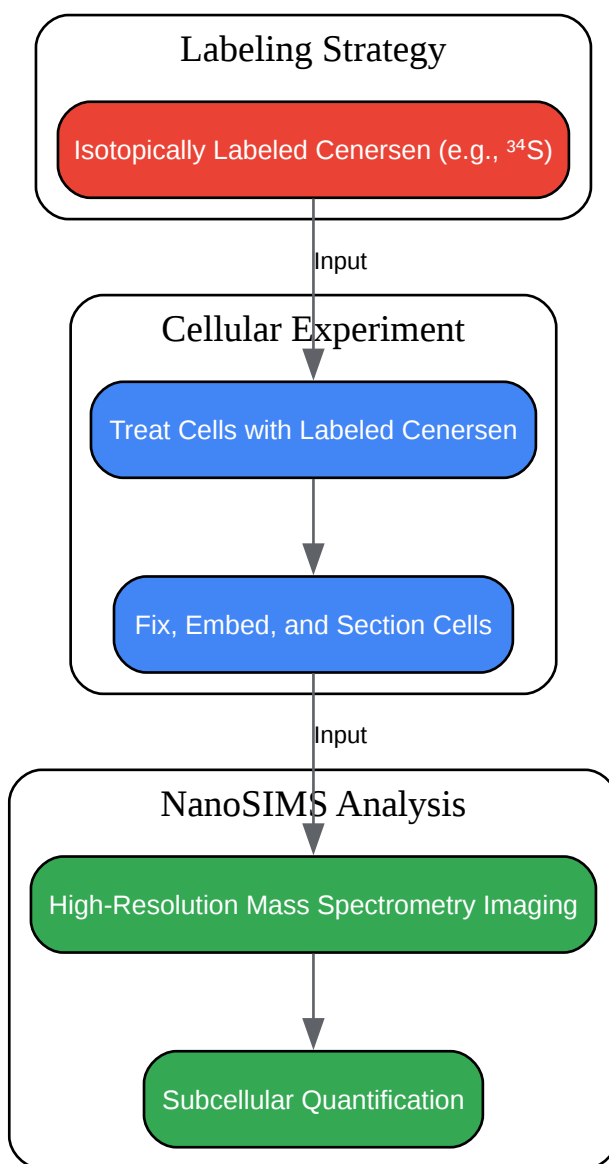
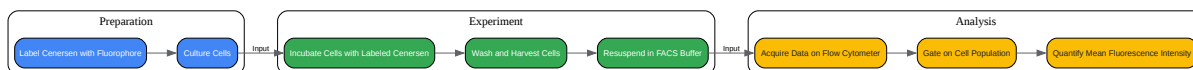
Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)

Application Note:

The ELISA-based assay is a highly sensitive and specific method for the quantification of **Cenersen** in various biological samples, including cell lysates.[1][2] This hybridization-ligation ELISA relies on the specific binding of a complementary probe to **Cenersen**, which can then be detected and quantified. It is particularly useful for determining intracellular concentrations and can be adapted for high-throughput screening.

Experimental Workflow:





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